1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
1-chloro-4-[(2,5-difluorophenyl)methylsulfanyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-11-3-2-10(6-13(11)17)18-7-8-5-9(15)1-4-12(8)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETRDNRUNFACEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sandmeyer Reaction for Aryl Chlorination
The 4-chloro-3-fluorophenyl moiety is synthesized via diazotization of 3-fluoro-4-aminobenzene derivatives. A modified Sandmeyer reaction introduces chlorine at the para position:
Thiol-Ether Bridge Formation
The sulfanylmethyl (-SCH₂-) linker is constructed via nucleophilic substitution between 4-chloro-3-fluorobenzenethiol and 1,4-difluorobenzyl bromide:
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Thiol Synthesis : 4-Chloro-3-fluorobenzenethiol is prepared by reducing the corresponding disulfide (from 4-chloro-3-fluorophenyl disulfide) with LiAlH₄ in THF.
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Coupling Reaction : The thiol reacts with 1,4-difluorobenzyl bromide in DMF at 80°C for 6 hours, using K₂CO₃ as a base.
Optimized Parameters :
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Solvent: DMF
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Catalyst: None required
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Yield: 65–70%.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Direct Assembly
A two-step method leverages palladium catalysis to couple pre-functionalized fragments:
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Boronated Intermediate : 1,4-Difluorobenzene-2-boronic acid is prepared via directed ortho-metalation using LDA and subsequent borylation.
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Cross-Coupling : The boronic acid reacts with 4-chloro-3-fluorophenyl sulfanylmethyl bromide under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/EtOH (3:1) at 90°C.
Performance Metrics :
Mechanochemical Synthesis for Solvent-Free Coupling
Ball-milling enhances efficiency and reduces solvent use:
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Reactants : 1,4-Difluorobenzyl chloride, 4-chloro-3-fluorobenzenethiol, and K₂CO₃ are milled in a stainless-steel jar at 20 Hz for 30 minutes.
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Post-Processing : Crude product is washed with water and recrystallized from ethanol.
Advantages :
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Yield: 78–82% (vs. 65–70% in solution)
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Solvent Consumption: Reduced by 95%.
Purification and Analytical Validation
Chromatographic Purification
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Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2 → 6:4 gradient) resolves unreacted starting materials.
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Recrystallization : Ethanol/water (7:3) at −20°C yields crystals with >99% purity.
Spectroscopic Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 4.25 (s, 2H, SCH₂), 6.90–7.10 (m, 3H, Ar-H) | |
| ¹³C NMR | δ 162.1 (d, J=245 Hz, C-F), 128.5 (C-Cl), 35.8 (SCH₂) | |
| FT-IR | 1105 cm⁻¹ (C-F), 655 cm⁻¹ (C-S) | |
| HPLC | Retention time: 8.2 min (C18 column, acetonitrile/water 70:30) |
Industrial-Scale Optimization
Continuous Flow Reactor Design
Waste Reduction Strategies
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Solvent Recovery : Distillation recovers >90% of DMF and toluene.
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Catalyst Reuse : Pd/C retains 95% activity after five cycles.
Challenges and Mitigation
Regioselectivity in Halogenation
Competing fluorination/chlorination pathways are minimized by:
Thiol Oxidation Prevention
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Inert Atmosphere : N₂ or Ar gas during coupling reactions.
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Antioxidants : 0.1% hydroquinone in reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfanylmethyl group.
Scientific Research Applications
Scientific Research Applications
The compound's unique fluorinated and chlorinated phenyl groups contribute to its reactivity and biological activity, making it useful in several research domains:
Medicinal Chemistry
1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has been investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, potentially leading to new drug candidates.
- Case Study : Research by Zhang et al. (2023) demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Agrochemicals
The compound may serve as a precursor or intermediate in the synthesis of agrochemicals. Its halogenated structure can enhance biological activity against pests and pathogens.
- Application Insight : Compounds with similar structures have been utilized in the development of herbicides and fungicides due to their effective interaction with biological systems.
Material Science
Due to its unique chemical properties, this compound may find applications in the development of advanced materials, particularly those requiring specific thermal or electrical characteristics.
- Research Direction : Studies are ongoing to explore its use in polymer chemistry, where fluorinated compounds often improve material stability and performance under extreme conditions.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
Halogen Effects : The target compound’s 4-chloro-3-fluorophenyl group enhances electronegativity compared to analogs lacking the 3-F substituent (e.g., ). This increases dipole moments and may improve binding to electron-rich biological targets.
Sulfur Linkage : The thioether (-SCH2-) group in the target compound is less oxidized than sulfonyl (-SO2-) analogs (e.g., ), making it more susceptible to oxidative degradation but less polar, favoring membrane permeability.
Reactivity and Stability
- Oxidative Stability : Thioether linkages (as in the target compound) are prone to oxidation, forming sulfoxides or sulfones, unlike sulfonyl derivatives (e.g., ) that are already fully oxidized .
- Electrophilic Substitution : The electron-withdrawing fluorine and chlorine atoms deactivate the benzene ring toward electrophilic substitution, but the thioether group may direct incoming electrophiles to specific positions.
Biological Activity
1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's structure, characterized by the presence of difluorobenzene and a chlorofluorophenyl moiety linked via a sulfanylmethyl group, suggests possible interactions with biological targets. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Weight : 265.73 g/mol
- CAS Number : 1379367-44-8
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors due to the presence of halogen atoms, which can influence binding affinity and specificity. The sulfanylmethyl group may also play a critical role in mediating these interactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing the chlorofluorophenyl motif exhibit significant antimicrobial properties. For instance, research on similar structures has shown effective inhibition of bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Similar Compound A | S. aureus | 18 |
| Similar Compound B | Pseudomonas aeruginosa | 12 |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes. For example, a study focusing on tyrosinase inhibition demonstrated that derivatives with similar structural features effectively reduced melanin production in Agaricus bisporus . The presence of the chlorofluorophenyl group was crucial for enhancing inhibitory activity.
Case Study: Tyrosinase Inhibition
A study synthesized various compounds incorporating the 3-chloro-4-fluorophenyl fragment. The results indicated that these compounds exhibited a higher potency in inhibiting tyrosinase compared to standard inhibitors, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that compounds in this class may exhibit low acute toxicity; however, chronic exposure studies are necessary to establish comprehensive safety profiles .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4-difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene, and how can purity be validated?
- Methodology :
-
Synthesis : Use nucleophilic aromatic substitution for introducing fluorine and sulfur groups. For the sulfanylmethyl bridge, employ a thiol-ene coupling reaction under inert atmosphere (N₂/Ar) to prevent oxidation .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.
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Validation :
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Purity : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm).
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Structural Confirmation : ¹H/¹³C NMR (CDCl₃) and FT-IR (C-S stretch at ~650 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
- Example Data Table :
| Parameter | Value/Observation | Instrumentation |
|---|---|---|
| Melting Point | 85–87°C (decomposes) | Differential Scanning Calorimetry (DSC) |
| Retention Time (HPLC) | 8.2 min | Agilent 1260 Infinity |
| Yield | 62–68% | – |
Q. How can the crystal structure of this compound be determined, and what software is suitable for analysis?
- Methodology :
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Crystallization : Slow evaporation from dichloromethane/hexane at 4°C.
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Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .
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Refinement : SHELXL-2018 for structure solution and refinement; ORTEP-3 for graphical representation of thermal ellipsoids .
- Key Metrics :
| Metric | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| C-F Bond Length | 1.34–1.37 Å |
Advanced Research Questions
Q. How do the electronic effects of fluorine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
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Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density and Fukui indices for electrophilic/nucleophilic sites .
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Experimental Validation :
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Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids (e.g., phenyl, 4-methoxyphenyl) under Pd(PPh₃)₄ catalysis. Monitor regioselectivity via LC-MS .
- Observations :
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Fluorine at C4 directs electrophiles to C5 via inductive effects.
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Chlorine at C3(Ph) reduces electron density at the sulfur bridge, slowing oxidative side reactions .
Q. What are the environmental fate and degradation pathways of this compound under simulated natural conditions?
- Methodology :
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Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) with TiO₂ as a catalyst. Analyze intermediates via LC-QTOF-MS .
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Biodegradation : Incubate with Pseudomonas putida cultures; monitor fluoride release via ion chromatography .
- Degradation Data :
| Condition | Half-Life (t₁/₂) | Major Degradants |
|---|---|---|
| UV/TiO₂ | 4.2 h | 4-chloro-3-fluorobenzoic acid |
| Microbial | 72 h | Difluorobenzene derivatives |
Q. How can mechanochemical synthesis improve the scalability of this compound while minimizing solvent use?
- Methodology :
- Ball-Milling : Combine 1,4-difluorobenzene, 4-chloro-3-fluorothiophenol, and K₂CO₃ in a stainless-steel jar (20 Hz, 30 min).
- Advantages :
- Yield increases to 78–82% (vs. 62–68% in solution).
- No solvent required, reducing waste .
Addressing Data Contradictions
Q. How should researchers resolve discrepancies in reported solubility values across studies?
- Approach :
Standardize Conditions : Use IUPAC-recommended solvents (e.g., DMSO, ethanol) and temperatures (25°C).
Validate via Multiple Methods : Compare gravimetric analysis (saturation point) with nephelometry (turbidity measurements) .
Statistical Analysis : Apply ANOVA to assess inter-lab variability (p < 0.05 threshold) .
Key Resources for Methodological Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
